(E)-4-(3-Butoxyacryloyl)benzonitrile
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Overview
Description
(E)-4-(3-Butoxyacryloyl)benzonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acrylate moiety. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Butoxyacryloyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with butyl acrylate under basic conditions. A common method is the Knoevenagel condensation, which involves the use of a base such as piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Butoxyacryloyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate these reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structural features.
Industry: May be used in the production of polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action for (E)-4-(3-Butoxyacryloyl)benzonitrile would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, altering their activity. The acrylate moiety might participate in Michael addition reactions, while the nitrile group could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Methoxyacryloyl)benzonitrile: Similar structure but with a methoxy group instead of a butoxy group.
(E)-4-(3-Ethoxyacryloyl)benzonitrile: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
(E)-4-(3-Butoxyacryloyl)benzonitrile is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with other molecules compared to its methoxy and ethoxy analogs.
Properties
IUPAC Name |
4-[(E)-3-butoxyprop-2-enoyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-9-17-10-8-14(16)13-6-4-12(11-15)5-7-13/h4-8,10H,2-3,9H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWPLBIFKJSIIX-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=CC(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C/C(=O)C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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